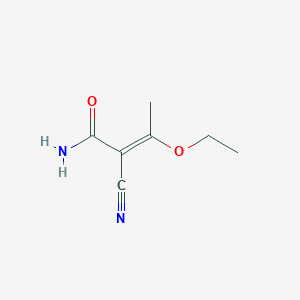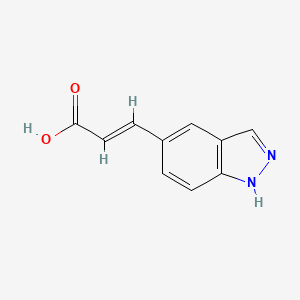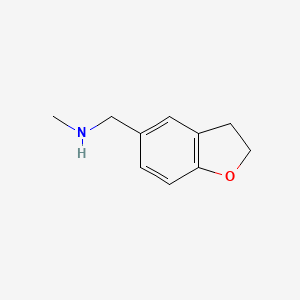
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is an organic compound with the molecular formula C10H13NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine typically involves the reaction of 2,3-dihydrobenzofuran with methylamine under controlled conditions. The process may include steps such as:
Nucleophilic substitution: Where the benzofuran ring undergoes substitution with methylamine.
Catalysis: Use of catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Chemistry:
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme inhibition: Potential inhibitor of certain enzymes, making it useful in biochemical studies.
Receptor binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic agents: Explored for its therapeutic properties in treating various diseases.
Industry:
Material science: Utilized in the development of new materials with specific properties.
Chemical manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Signal transduction: Influencing cellular signaling pathways.
Metabolic pathways: Affecting metabolic processes within cells.
Comparison with Similar Compounds
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
- 2-Methyl-1-benzofuran-5-amine hydrochloride
Comparison: (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H13NO/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
BCYMJVQGRGNEAO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


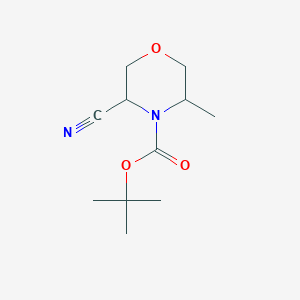
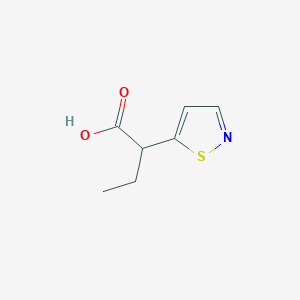

![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
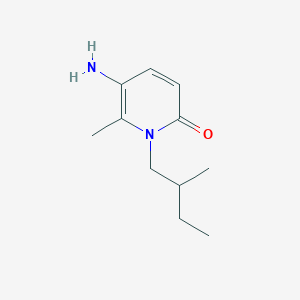
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15275563.png)
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)
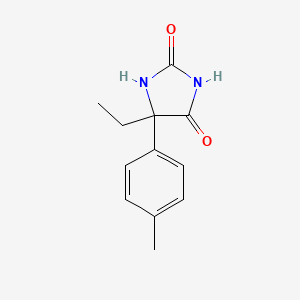
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
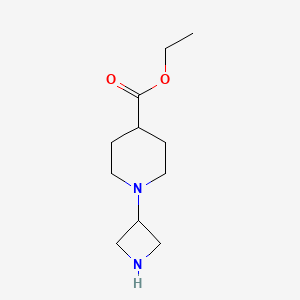
![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
